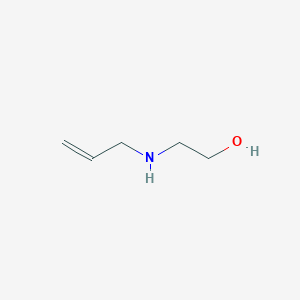

2-(Allylamino)éthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Allylamino)ethanol is an organic compound with the molecular formula C5H11NO. It is a colorless to yellow liquid that is used in various chemical and industrial applications. This compound contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

2-(Allylamino)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

Industry: 2-(Allylamino)ethanol is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Allylamino)ethanol can be synthesized through the reaction of allylamine with ethylene oxide. The reaction typically occurs under mild conditions, with the allylamine acting as a nucleophile and attacking the electrophilic carbon in ethylene oxide, resulting in the formation of 2-(Allylamino)ethanol.

Industrial Production Methods: In an industrial setting, the production of 2-(Allylamino)ethanol may involve the continuous flow of allylamine and ethylene oxide through a reactor. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process. The product is then purified through distillation or other separation techniques.

Types of Reactions:

Oxidation: 2-(Allylamino)ethanol can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group in 2-(Allylamino)ethanol can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reactions: Halogenating agents, acids, or bases.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of 2-(Allylamino)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparaison Avec Des Composés Similaires

Ethanolamine: Similar in structure but lacks the allyl group.

Allylamine: Contains the allyl group but lacks the hydroxyl group.

2-Aminoethanol: Similar structure but without the allyl group.

Uniqueness: 2-(Allylamino)ethanol is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds.

Activité Biologique

2-(Allylamino)ethanol, also known as allyl-2-aminoethanol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

2-(Allylamino)ethanol has the molecular formula C5H11NO and features an amino group attached to an ethanol backbone with an allyl substituent. This structural configuration allows it to participate in various biochemical interactions, making it a candidate for drug development.

The synthesis of 2-(allylamino)ethanol typically involves the reaction of allylamine with ethylene oxide or other alkylating agents. This process can yield derivatives that exhibit enhanced biological activities, as seen in studies focusing on β-amino alcohol derivatives.

Antimicrobial Activity

Research indicates that 2-(allylamino)ethanol exhibits significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Allylamino)ethanol | Staphylococcus aureus MRSA | 0.0338 mg/mL |

| Related β-amino alcohols | Enterococcus faecium | 0.048 mg/mL |

Antileishmanial Activity

A notable study highlighted the antileishmanial activity of β-amino alcohol derivatives, including those related to 2-(allylamino)ethanol. These compounds demonstrated potency against Leishmania (Viannia) braziliensis promastigotes, significantly outperforming standard treatments like Pentamidine.

| Compound | Activity Against Leishmania | Potency (µM) |

|---|---|---|

| 3a (related to 2-(allylamino)ethanol) | Promastigote form | 76.5 ± 13.9 |

| Pentamidine | Standard control | 48.5 ± 28.7 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various alcohol derivatives found that 2-(allylamino)ethanol showed promising results against a range of pathogens, suggesting its potential as a lead compound for developing new antibiotics .

- Antileishmanial Properties : In vitro tests revealed that derivatives of β-amino alcohols, including those synthesized from allylamine, exhibited potent activity against Leishmania species. The findings suggest that modifications to the structure can enhance efficacy and reduce toxicity .

- Mechanistic Insights : The mechanism by which 2-(allylamino)ethanol exerts its biological effects is believed to involve interaction with cellular membranes and interference with protein synthesis pathways, although further research is needed to elucidate these mechanisms fully .

Propriétés

IUPAC Name |

2-(prop-2-enylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-6-4-5-7/h2,6-7H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGZDWJZHJQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.